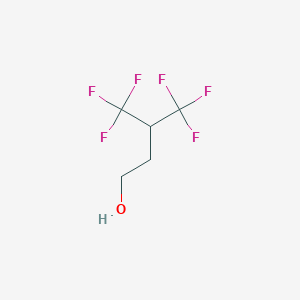
Gyromitrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gyromitrin is a toxic and carcinogenic compound found in several species of the fungal genus Gyromitra, such as Gyromitra esculenta . Its chemical formula is C4H8N2O, and it is known to hydrolyze into the highly toxic compound monomethylhydrazine (CH3NHNH2) . Monomethylhydrazine interferes with the central nervous system and the normal function of vitamin B6, leading to symptoms such as nausea, stomach cramps, and diarrhea .
Preparation Methods
Gyromitrin is naturally occurring in certain fungi and is not typically synthesized in a laboratory setting for industrial purposes. the compound can be isolated from the fungi through various extraction methods. The early methods for determining this compound concentration in mushroom tissue involved thin-layer chromatography and spectrofluorometry . These methods required large amounts of sample and were labor-intensive .
Chemical Reactions Analysis
Gyromitrin undergoes hydrolysis to form monomethylhydrazine (MMH) through the intermediate N-methyl-N-formylhydrazine . This hydrolysis can occur in the body or during cooking . Monomethylhydrazine is a volatile, water-soluble hydrazine compound that acts on the central nervous system . The primary reaction of this compound is its hydrolysis, which is catalyzed by acidic or basic conditions .
Scientific Research Applications
Gyromitrin is primarily studied for its toxicological effects and its role in food safety. Research has focused on understanding the distribution of this compound in various species of the Gyromitra genus and its metabolic pathways . Analytical methods, such as ultra-high-performance liquid chromatography, have been developed to detect and quantify this compound in fungal samples . Additionally, studies have investigated the evolutionary history of this compound biosynthesis in fungi .
Mechanism of Action
Gyromitrin is hydrolyzed in the stomach to N-methyl-N-formylhydrazine (MFH), which is then converted in the liver by cytochrome P-450 oxidation into monomethylhydrazine (MMH) . Monomethylhydrazine inhibits pyridoxal phosphokinase, preventing the activation of vitamin B6 (pyridoxal 5-phosphate), which is essential for the synthesis of gamma-aminobutyric acid (GABA) . This inhibition leads to neurological symptoms such as seizures and convulsions .
Comparison with Similar Compounds
Gyromitrin is similar to other hydrazine derivatives, such as N-methyl-N-formylhydrazine and acetaldehyde methylformylhydrazone . These compounds also hydrolyze to form monomethylhydrazine, contributing to the toxicity of Gyromitra species . this compound is unique in its widespread presence in certain fungi and its significant impact on food safety .
Properties
CAS No. |
16568-02-8 |
|---|---|
Molecular Formula |
C4H8N2O |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
N-[(Z)-ethylideneamino]-N-methylformamide |
InChI |
InChI=1S/C4H8N2O/c1-3-5-6(2)4-7/h3-4H,1-2H3/b5-3- |
InChI Key |
IMAGWKUTFZRWSB-HYXAFXHYSA-N |
SMILES |
CC=NN(C)C=O |
Isomeric SMILES |
C/C=N\N(C)C=O |
Canonical SMILES |
CC=NN(C)C=O |
boiling_point |
143 °C |
Color/Form |
COLORLESS LIQ |
density |
1.05 @ 20 °C |
melting_point |
19.5 °C |
Key on ui other cas no. |
16568-02-8 61748-21-8 |
physical_description |
Liquid |
shelf_life |
VERY SENSITIVE TO AIR OXIDATION; SENSITIVE TO HYDROLYSIS BY BOTH ACIDS AND ALKALIS |
solubility |
SOL IN ACETONE, BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, DIETHYL ETHER, ETHANOL, ETHYL ACETATE, METHANOL, DICHLOROMETHANE AND WATER |
Synonyms |
Acetaldehyde N-formyl-N-methylhydrazone; Acetaldehyde Methylformylhydrazone; _x000B_Acetaldehyde-N-methyl-N-formylhydrazone; Ethylidene Gyromitrin; Ethylidenemethyl-hydrazinecarboxaldehyde; Ethylidenemethylhydrazide Formic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


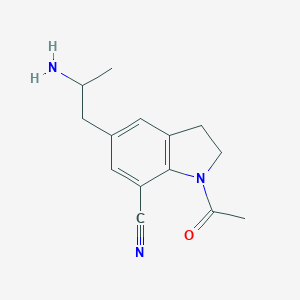
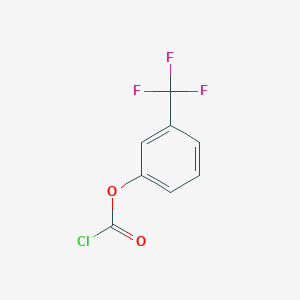
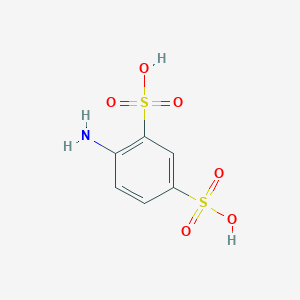
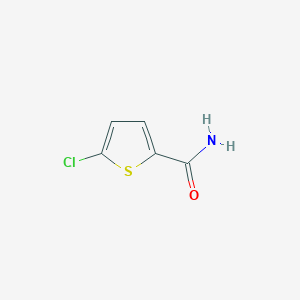
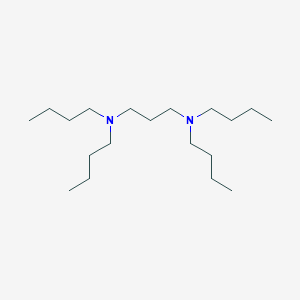
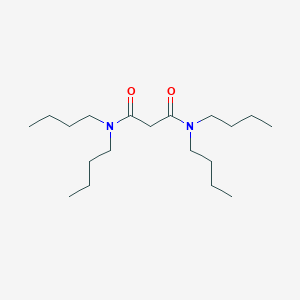
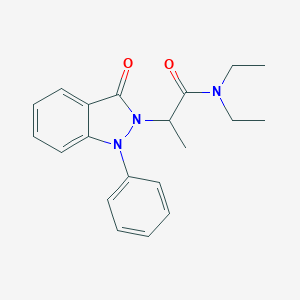
![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)





